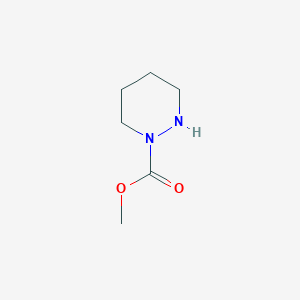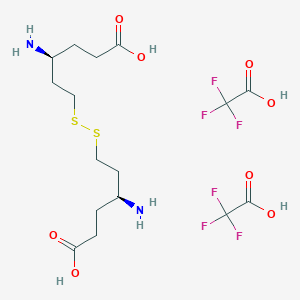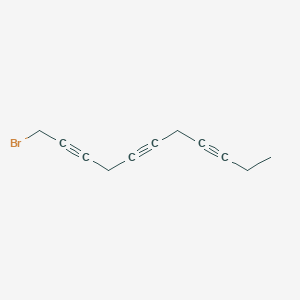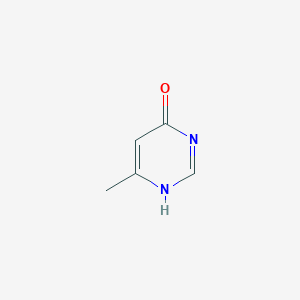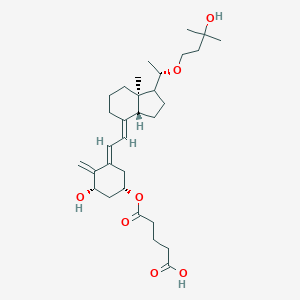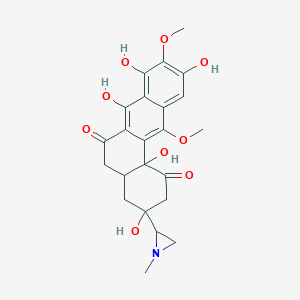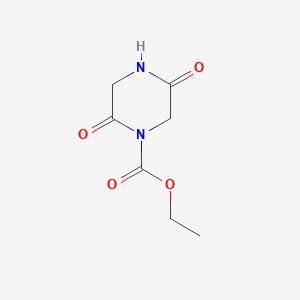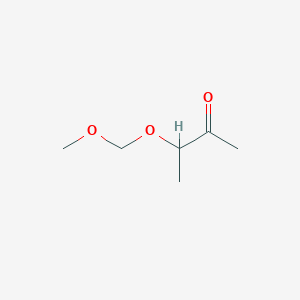
3-(Methoxymethoxy)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethoxy)butan-2-one is a chemical compound that belongs to the family of ketones. It is also known as PMK glycidate and is widely used in scientific research applications. The compound has gained significant attention in recent years due to its potential use in the synthesis of illicit drugs such as MDMA. In
Mécanisme D'action
The mechanism of action of 3-(Methoxymethoxy)butan-2-one is not well understood. However, it is believed that the compound acts as a precursor for the synthesis of other compounds such as MDMA. The compound may also have other biological activities that have not yet been fully explored.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Methoxymethoxy)butan-2-one are not well known. However, it is believed that the compound may have effects on the central nervous system and may act as a stimulant. The compound may also have other effects on the body that have not yet been fully explored.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Methoxymethoxy)butan-2-one in lab experiments include its high purity and stability. The compound is also readily available, making it easy to obtain for research purposes. However, the limitations of using PMK glycidate in lab experiments include its potential for misuse in the synthesis of illicit drugs. Researchers must take appropriate precautions to prevent the unauthorized use of the compound.
Orientations Futures
There are several future directions for the research of 3-(Methoxymethoxy)butan-2-one. One area of research is the exploration of the compound's biological activities and potential therapeutic applications. Another area of research is the development of new synthesis methods for PMK glycidate that are more efficient and cost-effective. Additionally, researchers may explore the use of the compound in the synthesis of other compounds with potential therapeutic applications.
Conclusion:
In conclusion, 3-(Methoxymethoxy)butan-2-one is a chemical compound that has various scientific research applications. The compound is used as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of illicit drugs such as MDMA. While the mechanism of action and biochemical and physiological effects of the compound are not well understood, there are several future directions for research in this area. Researchers must take appropriate precautions to prevent the unauthorized use of the compound.
Méthodes De Synthèse
The synthesis of 3-(Methoxymethoxy)butan-2-one involves the reaction between glycidol and piperonal. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as distillation and recrystallization. The synthesis of PMK glycidate is a complex process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(Methoxymethoxy)butan-2-one has various scientific research applications, including its use as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. The compound is also used in the synthesis of illicit drugs such as MDMA. In addition, PMK glycidate is used as a reagent in analytical chemistry for the detection of various compounds.
Propriétés
Numéro CAS |
145102-96-1 |
|---|---|
Nom du produit |
3-(Methoxymethoxy)butan-2-one |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |
Clé InChI |
VIKFSFGPOILCGK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OCOC |
SMILES canonique |
CC(C(=O)C)OCOC |
Synonymes |
2-Butanone, 3-(methoxymethoxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



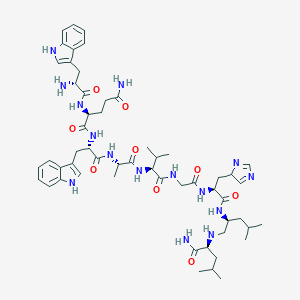
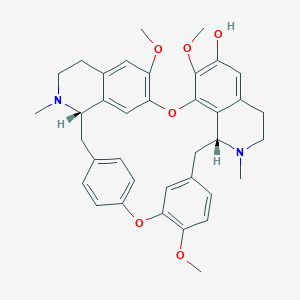
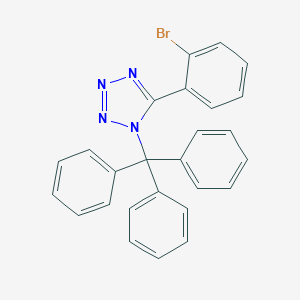
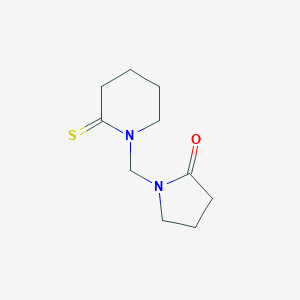
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
